3-Hex-1-ynyl-4-methoxybenzaldehyde
Description
3-Hex-1-ynyl-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a hex-1-ynyl substituent at the meta position (C3). Thus, the following comparison will focus on structurally related benzaldehyde derivatives from the evidence, emphasizing substituent effects on properties and applications.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-hex-1-ynyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H16O2/c1-3-4-5-6-7-13-10-12(11-15)8-9-14(13)16-2/h8-11H,3-5H2,1-2H3 |
InChI Key |
HFHKRWVBLBXDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Hex-1-ynyl-4-methoxybenzaldehyde has been investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new pharmaceuticals:
- Anticancer Agents : Research indicates that compounds similar to this compound can be used as intermediates in the synthesis of anticancer drugs. For example, modifications of similar aldehyde structures have been linked to enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : The compound's structural features are conducive to modifications that enhance antimicrobial properties. Studies on related compounds suggest that the presence of a yne group can increase hydrophobicity, potentially improving membrane penetration and efficacy against bacterial strains .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : This compound can be utilized to synthesize more complex organic molecules through various reaction pathways, including nucleophilic addition and condensation reactions. For instance, it can react with amines to form imines or with alcohols to yield ethers .
- Functionalization : The alkyne functionality allows for further functionalization through cycloaddition reactions, making it a versatile intermediate for creating diverse chemical entities .
Material Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Its ability to participate in cross-linking reactions is particularly valuable for developing high-performance polymers .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a precursor for novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Research
Research exploring the antimicrobial properties of compounds derived from this compound showed promising results against resistant bacterial strains. The modifications introduced by the alkyne group improved the compounds' efficacy compared to traditional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 3-Hex-1-ynyl-4-methoxybenzaldehyde (hypothetical) with structurally analogous compounds from the evidence, highlighting substituent groups, molecular weights, and key properties.
Key Findings:
Substituent Effects on Reactivity: Alkyne groups (hypothetical in the target compound) are highly reactive in cross-coupling reactions (e.g., Sonogashira coupling), unlike hydroxy or methyl groups in and . Imidazole () and morpholine () substituents introduce nitrogen-based heterocycles, enabling hydrogen bonding and interactions with biological targets.
Polarity and Solubility :
- Hydroxy-substituted derivatives (e.g., ) are more polar and water-soluble, whereas methyl or alkynyl groups (hypothetical) increase hydrophobicity.
Applications :
Q & A
Basic: What are the recommended laboratory synthesis routes for 3-Hex-1-ynyl-4-methoxybenzaldehyde?
Answer:
The synthesis of this compound can be approached via cross-coupling reactions, such as the Sonogashira coupling , which introduces the hex-1-ynyl group to the aromatic ring. A one-step synthesis strategy (as demonstrated for similar aldehydes in ) may involve:
- Precursor selection : Start with 4-methoxybenzaldehyde derivatives.
- Catalyst system : Use palladium/copper catalysts for alkyne-aryl coupling.
- Reaction conditions : Optimize solvent polarity (e.g., THF or DMF) and temperature (60–100°C) to enhance yield .
Databases like REAXYS and PISTACHIO () can predict feasible reaction pathways and precursor compatibility.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires multi-modal spectroscopic analysis:
- NMR spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aldehyde protons (δ ~9.8–10.2 ppm).
- ¹³C NMR : Confirm the alkyne carbon (δ ~70–90 ppm) and aromatic carbons.
- IR spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies optimize the yield of this compound in cross-coupling reactions?
Answer:
Yield optimization involves:
- Catalyst tuning : Palladium(II) acetate with triphenylphosphine ligands improves coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Gradual heating (e.g., 80°C for 12–24 hours) minimizes side reactions.
- Precursor scoring : Utilize heuristic algorithms (e.g., Relevance Heuristic in ) to rank precursor reactivity .
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Advanced: How do solvent polarity and temperature influence the stability of this compound during storage?
Answer:
- Solvent polarity : Storage in non-polar solvents (e.g., hexane) reduces aldehyde oxidation.
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent degradation.
- Light sensitivity : Amber glassware minimizes photolytic decomposition of the aldehyde group.
Physical stability data from similar compounds (e.g., 3-Hydroxy-4-methoxybenzaldehyde in ) suggest a melting point range of 113–115°C, which can guide storage conditions .
Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., melting points)?
Answer:
Discrepancies (e.g., melting points varying by 2–5°C across sources) may arise from:
- Purity differences : Recrystallize the compound using ethanol/water mixtures.
- Measurement techniques : Compare DSC (Differential Scanning Calorimetry) data with capillary methods.
- Source validation : Cross-reference NIST Standard Reference Data ( ) and CAS Common Chemistry () for authoritative values .
Methodological: What computational tools predict the reactivity of this compound in nucleophilic additions?
Answer:
- ACD/Labs Percepta : Predicts pKa of the aldehyde group to assess electrophilicity.
- Gaussian simulations : Model transition states for nucleophilic attack (e.g., Grignard reactions).
- REAXYS BIOCATALYSIS : Screens enzymatic pathways for selective transformations .
These tools align with database-driven strategies in and .
Safety: What are key handling protocols for this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods to mitigate inhalation risks (aldehydes are volatile).
- Spill management : Neutralize with sodium bisulfite solution and absorb with inert material.
- Emergency measures : For eye exposure, rinse with water for 15 minutes and seek medical aid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
